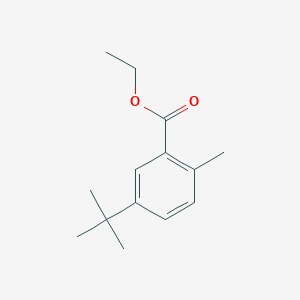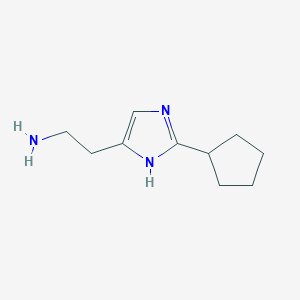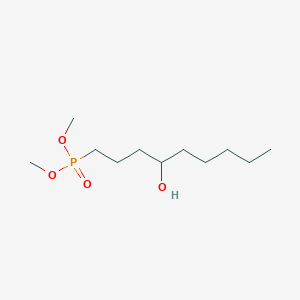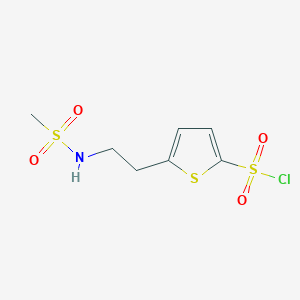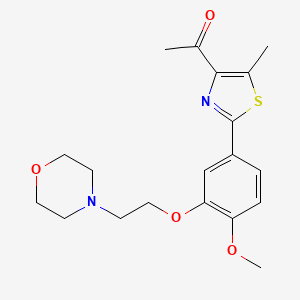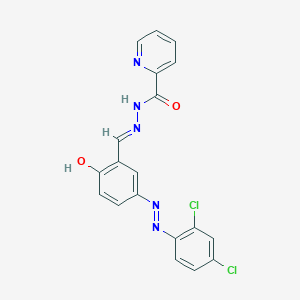
N'-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring, a hydroxybenzylidene moiety, and a picolinohydrazide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 2,4-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the diazenyl intermediate.
Condensation: The diazenyl intermediate is condensed with picolinohydrazide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the hydroxybenzylidene moiety can participate in redox reactions, affecting cellular oxidative stress pathways. The picolinohydrazide group may also interact with metal ions, influencing metalloprotein functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-(hydroxyimino)-3-oxobutanamide
- (2,4-Dichlorophenyl)urea
- 2-(2,4-Dichlorophenyl)-2-butyl oxirane
Uniqueness
N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses a diazenyl group that can undergo specific redox reactions and a picolinohydrazide moiety that can chelate metal ions, making it versatile in various applications.
Propiedades
Fórmula molecular |
C19H13Cl2N5O2 |
|---|---|
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
N-[(E)-[5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H13Cl2N5O2/c20-13-4-6-16(15(21)10-13)25-24-14-5-7-18(27)12(9-14)11-23-26-19(28)17-3-1-2-8-22-17/h1-11,27H,(H,26,28)/b23-11+,25-24? |
Clave InChI |
HITXXJVGIVKZAO-BYVZECGDSA-N |
SMILES isomérico |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=C(C=C(C=C3)Cl)Cl)O |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)N=NC3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



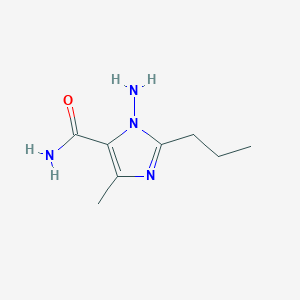
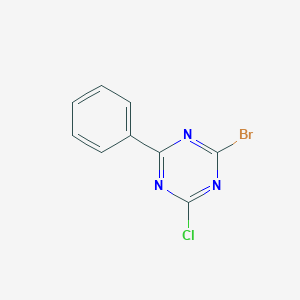

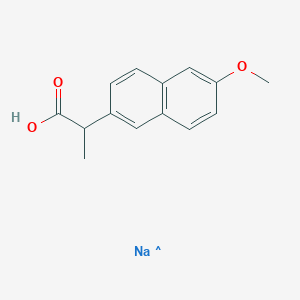

![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
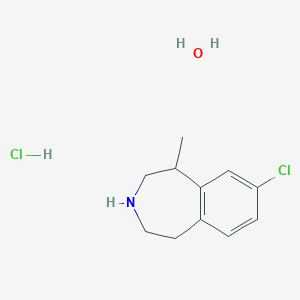
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
